Home > Products > Screening Compounds P116656 > (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one - 917824-16-9

(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

Catalog Number: EVT-12741640
CAS Number: 917824-16-9
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. It belongs to a class of compounds known for their ability to inhibit various biological targets, including tyrosine kinases, which are critical in cellular signaling pathways.

Source

This compound has been referenced in various scientific literature and patent applications, indicating its relevance in drug development. Notably, it has been associated with the inhibition of Bruton tyrosine kinase, a target in the treatment of certain cancers and autoimmune diseases .

Classification

Chemical Classification:

  • Type: Oxazolidinone
  • Substituents: Contains an aminomethyl group and a phenylethyl moiety.
Synthesis Analysis

Methods

The synthesis of (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves several key steps:

  1. Formation of the Oxazolidinone Ring: This is achieved through cyclization reactions involving amino acids or derivatives.
  2. Introduction of Substituents: The aminomethyl and phenylethyl groups are introduced via nucleophilic substitution or coupling reactions.

Technical Details

The synthesis may utilize reagents such as:

  • Amino acids (for the oxazolidinone backbone)
  • Phenylethyl bromide or similar electrophiles for substituent introduction
  • Catalysts such as palladium or nickel complexes to facilitate cross-coupling reactions.
Molecular Structure Analysis

Structure

The molecular formula of (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is C13H17N3O2C_{13}H_{17}N_{3}O_{2}. The structure features:

  • A five-membered oxazolidinone ring
  • An aminomethyl group at the 5-position
  • A phenylethyl substituent at the 3-position.

Data

The compound's InChI key is CSHIRRDTCOQWTI-UHFFFAOYSA-N, and its SMILES representation is NC(C)C(C1=CC=CC=C1)=O .

Chemical Reactions Analysis

Reactions

(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The aminomethyl group can act as a nucleophile in further modifications.
  2. Acylation Reactions: The nitrogen atom can be acylated to form derivatives with enhanced biological activity.
  3. Hydrogenation: Reduction reactions can modify the double bonds or functional groups present in the structure.

Technical Details

Reactions are typically conducted under controlled conditions using solvents like dimethyl sulfoxide or ethanol and may require temperature regulation to optimize yields.

Mechanism of Action

Process

The mechanism of action for (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one primarily involves its role as a tyrosine kinase inhibitor. By binding to the active site of the kinase enzyme, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways that contribute to cell proliferation and survival.

Data

Studies indicate that this compound exhibits selective inhibition of Bruton tyrosine kinase, which is crucial for B-cell receptor signaling . This selectivity may lead to reduced side effects compared to non-selective inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature and has a melting point that varies based on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility in polar solvents such as water and methanol.
  • Stability under acidic conditions but may hydrolyze under strong basic conditions.

Relevant data includes:

  • LogP (partition coefficient) indicating its lipophilicity.
Applications

Scientific Uses

(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new tyrosine kinase inhibitors.
  • Research: Studying signal transduction pathways in cancer biology and immunology.

Its unique structural features make it a candidate for further optimization and development into effective therapeutic agents against diseases characterized by dysregulated tyrosine kinase activity.

Introduction to Chiral Oxazolidinone Pharmacophores

Structural Evolution of Oxazolidinone-Based Therapeutic Agents

The structural journey of oxazolidinones began in 1987 with DuPont's discovery of racemic 5-halomethyl-3-phenyl-2-oxazolidinones exhibiting antifungal activity [1]. This pioneering work established the core scaffold and spurred systematic structure-activity relationship (SAR) explorations. Critical breakthroughs emerged through strategic substitutions:

Table 1: Structural Evolution of Key Oxazolidinone Derivatives

CompoundStructural FeaturesTherapeutic Significance
Linezolid (2000)5-(Acetamidomethyl) group; morpholine C-ring; fluorophenyl B-ringFirst FDA-approved oxazolidinone; activity against MRSA/VRE (MIC90: 1–2 μg/mL) [1]
Tedizolid (2014)Phosphoryl C-ring; hydroxymethyl side chain; condensed D-ring4–16-fold potency increase over linezolid; activity against cfr-positive strains [1]
Contezolid (2021)Optimized C-5 side chain; modified B-ringReduced myelosuppression risk; approved in China for skin infections [5]
Radezolid (Phase III)Biaryl B-ring; hydroxymethylacetamide side chainBroader spectrum including fastidious Gram-negatives (e.g., H. influenzae) [1]
Delpazolid (Phase II)Cyclic amidrazone moietyImproved safety profile; intracellular activity against mycobacteria [6]
Pyridine-3-yl Derivatives (2022)B-ring replaced with pyridine; fluorinated variantsEnhanced antibiofilm activity; reduced resistance development (e.g., compound 21d) [10]

The target compound diverges from clinical agents by featuring an unsubstituted aminomethyl group at C5 and a chiral phenylethyl substituent at N3. This design positions it as a synthetic intermediate rather than a direct therapeutic agent. Recent innovations include bioisosteric B-ring replacements, exemplified by 3-(pyridine-3-yl)-2-oxazolidinones, which improve pharmacokinetic properties and enable novel target interactions through hydrogen bonding via the pyridyl nitrogen [10]. Additionally, C-ring modifications incorporating piperazine (e.g., compounds 17g) have shown MIC values in the 0.5–4 μg/mL range against Gram-positive pathogens, demonstrating the scaffold’s adaptability [10].

Significance of Stereogenic Centers in Biological Activity: (5R) and (1S) Configurations

Stereochemistry dictates oxazolidinone efficacy and utility. The (5R)-aminomethyl and (1S)-phenylethyl configurations in the target compound enable precise molecular recognition essential for both pharmacological activity and chiral induction:

  • Ribosomal Binding Specificity: In linezolid, the S-configuration at C5 enhances ribosomal binding affinity. The R-enantiomer exhibits four-fold lower antibacterial potency, underscoring the chiral imperative [5]. The target compound’s (5R)-aminomethyl group may facilitate interactions with bacterial ribosomes or serve as a synthetic handle for further derivatization.
  • Chiral Auxiliary Performance: Evans’ oxazolidinones (e.g., (S)-4-(phenylmethyl)-2-oxazolidinone) leverage the C4 stereocenter to direct diastereoselective reactions. The (1S)-phenylethyl group in our target compound creates a bulky chiral environment that stereochemically controls nucleophilic additions to C5-bound enolates [9].
  • Enantiomer Migration Order (EMO): Capillary electrophoresis studies reveal that minor stereochemical alterations reverse enantiomer migration sequences. Single-isomeric sulfated β-cyclodextrins (e.g., HS-β-CD) resolve oxazolidinone enantiomers with resolution values >2.5, demonstrating the profound influence of chirality on physicochemical behavior [5].
  • Metabolic Stability: Fluorination near stereocenters (e.g., in 21b/d/f derivatives) enhances metabolic stability by reducing electron density at the pyridine B-ring, improving target binding and biofilm penetration [10].

Table 2: Stereochemical Impact on Oxazolidinone Properties

Stereochemical FeatureBiological ConsequenceSynthetic Consequence
(S)-C5 in linezolid4-fold higher antibacterial activity vs. R-enantiomer [5]Not applicable
(1S)-Phenylethyl groupNot determined (target compound)Diastereoselectivity >98% in aldol/alkylation reactions [9]
Single-isomeric HS-β-CDEnables enantiopurity assessment critical for safetyFacilitates preparative-scale separation of enantiomers [5]
C4 Configuration in Evans auxiliaryNot applicableControls facial selectivity in enolate reactions; recyclable [9]

Scope of Research on Target Compound: Knowledge Gaps and Research Imperatives

Despite progress, significant knowledge gaps surround the target oxazolidinone:

  • Synthetic Methodology Gaps: Current routes to analogous compounds (e.g., Evans’ (S)-4-(phenylmethyl)-2-oxazolidinone) require multistep sequences starting from amino acids, involving borane reductions and carbonate cyclizations [9]. A streamlined, stereoselective synthesis for (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one remains undeveloped.
  • Mechanistic Unclarity: While the role of oxazolidinones in ribosomal inhibition is established, their potential interactions with other biological targets (e.g., coagulation Factor Xa or monoamine oxidases) are underexplored [1]. The aminomethyl group’s protonation state could influence membrane penetration or target binding.
  • Intracellular Efficacy Limitations: Oxazolidinones like delpazolid inhibit Mycobacterium avium growth in bone marrow-derived macrophages at 100 mg/L, but fail in murine infection models, suggesting pharmacokinetic or penetration barriers [6]. The target compound’s aminomethyl group may improve intracellular accumulation but requires validation.
  • Resistance Development: Although compound 21d exhibited delayed resistance emergence in S. pneumoniae (15 days vs. linezolid’s 9 days), all oxazolidinones face resistance via cfr methyltransferase mutations or target-site modifications [6] [10].

Three research imperatives emerge:

  • Asymmetric Synthesis Optimization: Develop catalytic asymmetric routes employing chiral auxiliaries or organocatalysts to access both enantiomers, enabling SAR studies of individual stereoisomers [9].
  • Structure-Activity Relationship Expansion: Synthesize C5-derivatized analogs (amides, ureas) to explore antibacterial spectrum and auxiliary utility, guided by pyridine-3-yl derivative studies showing MICs of 1–8 μg/mL [10].
  • Cellular Penitration Enhancement: Evaluate the aminomethyl group’s role in overcoming efflux-mediated resistance using macrophage infection models, addressing limitations seen with delpazolid [6].

Properties

CAS Number

917824-16-9

Product Name

(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

IUPAC Name

(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-9(10-5-3-2-4-6-10)14-8-11(7-13)16-12(14)15/h2-6,9,11H,7-8,13H2,1H3/t9-,11+/m0/s1

InChI Key

UCWIUCAEEPLGGF-GXSJLCMTSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CN

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.